2-[(4-Acetamidophenyl)sulfanyl]propanoic acid
Overview
Description
2-[(4-Acetamidophenyl)sulfanyl]propanoic acid is a chemical compound with the molecular formula C11H13NO3S and a molecular weight of 239.29 g/mol . It is used primarily in biochemical and proteomics research . The compound is characterized by the presence of an acetamidophenyl group attached to a sulfanyl propanoic acid moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Acetamidophenyl)sulfanyl]propanoic acid typically involves the reaction of 4-acetamidophenyl thiol with a suitable propanoic acid derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound are not widely documented. it is likely that large-scale synthesis follows similar principles to laboratory-scale synthesis, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[(4-Acetamidophenyl)sulfanyl]propanoic acid can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The acetamido group can be reduced to an amine under suitable conditions.
Substitution: The propanoic acid moiety can participate in esterification or amidation reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Acid chlorides or anhydrides are often used in esterification or amidation reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Esters or amides.
Scientific Research Applications
2-[(4-Acetamidophenyl)sulfanyl]propanoic acid is utilized in various scientific research fields, including:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In studies involving enzyme inhibition and protein modification.
Industry: Used in the development of biochemical assays and diagnostic tools.
Mechanism of Action
The mechanism of action of 2-[(4-Acetamidophenyl)sulfanyl]propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfanyl group can form covalent bonds with thiol groups in proteins, leading to inhibition or modification of enzyme activity. The acetamido group may also participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-[(4-Aminophenyl)sulfanyl]propanoic acid: Similar structure but with an amino group instead of an acetamido group.
2-[(4-Methylphenyl)sulfanyl]propanoic acid: Similar structure but with a methyl group instead of an acetamido group.
Uniqueness
2-[(4-Acetamidophenyl)sulfanyl]propanoic acid is unique due to the presence of both the acetamido and sulfanyl groups, which confer specific chemical reactivity and biological activity. The combination of these functional groups allows for diverse applications in research and industry, distinguishing it from other similar compounds.
Properties
IUPAC Name |
2-(4-acetamidophenyl)sulfanylpropanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3S/c1-7(11(14)15)16-10-5-3-9(4-6-10)12-8(2)13/h3-7H,1-2H3,(H,12,13)(H,14,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLWFGPQNJWSRSA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)SC1=CC=C(C=C1)NC(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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